molecular formula C3H10ClNO B1379508 Ethoxy(methyl)amine hydrochloride CAS No. 1082680-18-9

Ethoxy(methyl)amine hydrochloride

Cat. No. B1379508
M. Wt: 111.57 g/mol
InChI Key: KXYBEPUZXKEMGZ-UHFFFAOYSA-N
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Description

Ethoxy(methyl)amine hydrochloride is an organic compound with the chemical formula C3H10ClNO . It appears as a powder and is stored at room temperature . It is one of the numerous organic compounds that make up American Elements’s comprehensive catalog of life science products .


Synthesis Analysis

The synthesis of amines, such as Ethoxy(methyl)amine hydrochloride, often involves reactions with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . A common method to analyze for acid gases in amine solutions is by wet chemistry titration, which is both tedious and time-consuming . A simple gas chromatographic method now exists which is accurate and performs one analysis within eight minutes .


Molecular Structure Analysis

The molecular weight of Ethoxy(methyl)amine hydrochloride is 111.57 . The InChI Key for this compound is KXYBEPUZXKEMGZ-UHFFFAOYSA-N . The SMILES representation of this compound is CCONC.Cl .


Chemical Reactions Analysis

Amines, such as Ethoxy(methyl)amine hydrochloride, can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The most popular analytical method for determining the acid gas concentration in aqueous amine solution employs a wet chemistry titration .


Physical And Chemical Properties Analysis

Ethoxy(methyl)amine hydrochloride appears as a powder and is stored at room temperature . It has a molecular weight of 111.57 . The hydrogens attached to an amine show up 0.5-5.0 ppm . The location is dependent on the amount of hydrogen bonding and the sample’s concentration . The hydrogens on carbons directly bonded to an amine typically appear 2.3-3.0 ppm .

Scientific Research Applications

  • Spectroscopy Studies :

    • The Raman spectra of methylated amines, including ammonium chlorides like Ethoxy(methyl)amine hydrochloride, have been studied. These spectra arise from the positively charged ammonium ion, providing insights into the molecular vibrations and structure of these compounds (Edsall, 1937).
  • Chemical Reactions and Physiological Effects :

    • Research on tetrahydroisoquinolines, which may involve Ethoxy(methyl)amine hydrochloride, has shown that changes in chemical structure, such as methylation or ethoxylation, significantly impact physiological responses like blood pressure and respiration (Fassett & Hjort, 1938).
  • Chemoselective Methylation :

    • A study on the selective N-methylation of bifunctionalized amines using supercritical methanol highlights the chemoselective methylation process. This includes compounds related to Ethoxy(methyl)amine hydrochloride and showcases its potential in the synthesis of N-methylated amino alcohols and diamines (Oku et al., 2004).
  • Synthesis of Medical Intermediates :

    • Ethoxy(methyl)amine hydrochloride and similar compounds have been used in the synthesis of medical intermediates. Their synthesis from ethyl lactate and halogenated hydrocarbon has been studied, indicating their role in pharmaceutical manufacturing (Zhang Ping-rong, 2009).
  • Corrosion Protection :

    • In a study on corrosion protection, amino silanes (which may include Ethoxy(methyl)amine hydrochloride derivatives) were added to coatings to investigate their effect on hydrophobicity and corrosion resistance. This research highlights its potential application in material sciences and engineering (Bera et al., 2015).
  • Astrochemistry :

    • The rotational spectrum of methoxyamine, chemically related to Ethoxy(methyl)amine hydrochloride, was studied up to 480 GHz. This research is significant in the context of astrochemistry, aiming to detect such amines in the interstellar medium (Kolesniková et al., 2018).

Safety And Hazards

The safety information for Ethoxy(methyl)amine hydrochloride indicates a warning signal word . The hazard statements include H315-H319-H335 . Precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Relevant Papers One relevant paper focuses on applications of alkyl orthoesters as valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions . Another paper presents a method based on headspace-isotope dilution (HS-ID) GC-MS for the quantitative analysis of methoxyl and ethoxyl groups in any kind of lignin .

properties

IUPAC Name

N-ethoxymethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-3-5-4-2;/h4H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBEPUZXKEMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethoxy(methyl)amine hydrochloride

CAS RN

1082680-18-9
Record name ethoxy(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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